molecular formula C15H12ClN3O2S B2811980 3-(2-chloropyrimidin-4-yl)-1-(cyclopropylsulfonyl)-1H-indole CAS No. 1835670-20-6

3-(2-chloropyrimidin-4-yl)-1-(cyclopropylsulfonyl)-1H-indole

Cat. No.: B2811980
CAS No.: 1835670-20-6
M. Wt: 333.79
InChI Key: JXMIGSUMIKFZDO-UHFFFAOYSA-N
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Description

3-(2-Chloropyrimidin-4-yl)-1-(cyclopropylsulfonyl)-1H-indole ( 1835670-20-6) is a high-value chemical intermediate with a molecular weight of 333.79 g/mol and the molecular formula C 15 H 12 ClN 3 O 2 S . This compound is structurally characterized by a 1H-indole core that is functionalized at the 3-position with a 2-chloropyrimidine group and at the 1-position with a cyclopropylsulfonyl moiety . The 2-chloro substituent on the pyrimidine ring makes it an excellent electrophile and a versatile building block for synthetic organic and medicinal chemistry research . It is particularly useful for constructing complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, as well as nucleophilic aromatic substitution, where the chlorine atom can be readily displaced by various nucleophiles including amines, alcohols, and boronates. The specific roles of the cyclopropylsulfonyl group and the chloropyrimidine moiety are of significant interest in drug discovery. The sulfonyl group can influence the compound's electronic properties, metabolic stability, and membrane permeability, while the chloropyrimidine is a key pharmacophore and synthetic handle found in many biologically active molecules . This combination of features makes this intermediate a critical precursor in the development of targeted therapeutics, such as kinase inhibitors. Researchers utilize this compound strictly for laboratory research purposes. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper storage conditions and safe laboratory practices should be followed when handling this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-chloropyrimidin-4-yl)-1-cyclopropylsulfonylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S/c16-15-17-8-7-13(18-15)12-9-19(22(20,21)10-5-6-10)14-4-2-1-3-11(12)14/h1-4,7-10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMIGSUMIKFZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2C=C(C3=CC=CC=C32)C4=NC(=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2-chloropyrimidin-4-yl)-1-(cyclopropylsulfonyl)-1H-indole typically involves a multi-step process. One reported method includes the use of In(OTf)3 as a catalyst in a sonochemical approach. This method involves the reaction between 2,4-dichloropyrimidine and indoles, resulting in the formation of the desired product with good regioselectivity. The reaction conditions include ultrasound-assisted heteroarylation, which facilitates the replacement of the C-3 hydrogen of indole and the C-4 chloro group of the pyrimidine ring simultaneously .

Chemical Reactions Analysis

3-(2-chloropyrimidin-4-yl)-1-(cyclopropylsulfonyl)-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group of the pyrimidine ring.

    Oxidation and Reduction: The indole core can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be involved in coupling reactions to form larger molecular structures.

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and has been used in the development of new synthetic methodologies.

    Biology: It has shown promising interactions with biological targets, such as SIRT1, a protein involved in cellular regulation.

    Medicine: Due to its biological activity, the compound is being investigated for its potential therapeutic applications, particularly in the treatment of diseases related to SIRT1 regulation.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-chloropyrimidin-4-yl)-1-(cyclopropylsulfonyl)-1H-indole involves its interaction with specific molecular targets. In particular, the compound has been shown to inhibit SIRT1 by binding to its active site. This interaction is facilitated by hydrogen bonding between the indole “NH” moiety and the GLN345 residue of SIRT1. The presence of a sulfonamide moiety at the C-5 position of the indole ring enhances its binding affinity and inhibitory activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Indole Derivatives

Key Compounds for Comparison :

1-(5-Fluoropentyl)-3-(4-methylnaphthalene-1-carbonyl)-1H-indole (): Structural Differences: Replaces the chloropyrimidine with a naphthalene carbonyl group and substitutes the cyclopropylsulfonyl with a fluoropentyl chain.

Calindol (): Structure: (R)-2-[1-(1-naphthyl)ethylaminomethyl]-1H-indole. Comparison: Lacks sulfonyl and pyrimidine groups but shares the indole core. Calindol is a calcium-sensing receptor (CaSR) agonist, suggesting that indole derivatives without electronegative substituents may favor receptor activation over kinase inhibition .

Data Table 1: Structural and Pharmacological Comparisons
Compound Name Core Structure Position 1 Substituent Position 3 Substituent Primary Target/Activity
Target Compound Indole Cyclopropylsulfonyl 2-Chloropyrimidine Hypothesized kinase inhibitor
1-(5-Fluoropentyl)-3-(4-methylnaphthalene-1-carbonyl)-1H-indole Indole 5-Fluoropentyl 4-Methylnaphthalene-1-carbonyl Unknown (structural analog)
Calindol Indole Naphthylethylaminomethyl Hydrogen CaSR agonist

Sulfonyl-Containing Analogues

Key Compounds :

1-((cis)-1-(Cyclopropylsulfonyl)-4-methylpiperidin-3-yl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazine (): Structural Differences: Integrates a cyclopropylsulfonyl group into a piperidine-imidazo-pyrrolo-pyrazine scaffold.

Data Table 2: Sulfonyl Group Impact
Compound Name Sulfonyl Group Type Adjacent Structure Hypothesized Role
Target Compound Cyclopropylsulfonyl Indole core Metabolic stability, selectivity
1-((cis)-1-(Cyclopropylsulfonyl)-4-methylpiperidin-3-yl)-... Cyclopropylsulfonyl Piperidine-imidazo-pyrrolo-pyrazine Conformational restraint

Chloropyrimidine-Containing Analogues

The target compound’s 2-chloropyrimidine group may mimic ATP’s adenine in kinase binding, similar to established kinase inhibitors .

Research Findings and Hypotheses

  • Selectivity : The cyclopropylsulfonyl group in the target compound may reduce off-target effects compared to bulkier sulfonamides (e.g., tosyl groups) by limiting steric hindrance.
  • Potency : The electron-withdrawing chlorine on pyrimidine could enhance binding affinity in kinase pockets, though this requires empirical validation.
  • Metabolic Stability: Cyclopropyl groups are known to resist oxidative metabolism, suggesting improved half-life over linear alkyl chains (e.g., fluoropentyl in ) .

Biological Activity

3-(2-Chloropyrimidin-4-yl)-1-(cyclopropylsulfonyl)-1H-indole is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a unique chemical structure characterized by an indole core substituted with a 2-chloropyrimidin-4-yl group and a cyclopropylsulfonyl moiety. Its molecular formula is C15H12ClN3O2SC_{15}H_{12}ClN_3O_2S with a molecular weight of approximately 333.8 g/mol. The IUPAC name is 3-(2-chloropyrimidin-4-yl)-1-cyclopropylsulfonylindole.

PropertyValue
IUPAC Name3-(2-chloropyrimidin-4-yl)-1-cyclopropylsulfonylindole
Molecular FormulaC₁₅H₁₂ClN₃O₂S
Molecular Weight333.8 g/mol
CAS Number1835670-20-6

The primary target for this compound is SIRT1 , a member of the sirtuin family of proteins, which are known to play critical roles in cellular regulation and metabolic processes. The compound interacts with SIRT1 through hydrogen bond interactions with the GLN345 residue, primarily via the indole "NH" moiety.

Biochemical Pathways

As a deacetylase, SIRT1 removes acetyl groups from various proteins, influencing several biochemical pathways related to aging, metabolism, and cancer progression. The interaction of this compound with SIRT1 suggests potential applications in cancer therapy by modulating these pathways.

In Silico Studies

In silico studies have indicated that this compound exhibits favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME) profiles. These studies predict its viability as a drug candidate for further pharmacological evaluation.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in human colorectal carcinoma (HCT116), lung adenocarcinoma (A549), and melanoma (A375) cell lines. The cytotoxic effects were measured using the MTT assay, revealing promising IC50 values that warrant further investigation .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to the indole structure and their derivatives:

  • Anticancer Activity : A study evaluated various indole derivatives for their anticancer properties against multiple cell lines. The findings indicated that certain derivatives exhibited lower IC50 values compared to standard treatments like erlotinib, suggesting enhanced efficacy .
  • Mechanistic Insights : Research has shown that compounds similar to this compound can induce apoptosis in cancer cells through mechanisms involving EGFR inhibition and modulation of COX-2 activity .
  • Dual Targeting Potential : Another study highlighted the potential of indole derivatives as dual inhibitors targeting both EGFR and CDK2 pathways, demonstrating significant antiproliferative effects in vitro .

Q & A

Q. How is compound stability assessed under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Incubate at pH 1–13 (37°C, 24 hrs) and analyze degradants via LC-MS.
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor purity loss (<5% degradation acceptable) .

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